1-Oxa-7-azaspiro[3.6]decane acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7-azaspiro[3.6]decane acetate is a chemical compound with the CAS Number: 2230803-85-5 . It has a molecular weight of 201.27 .
Synthesis Analysis
The synthesis of spiro-heterocycles like 1-Oxa-7-azaspiro[3.6]decane acetate often involves free radical chemistry . A variety of heterospiro [m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) have been synthesized . The most useful strategies employed for the construction of the heterocyclic rings involve C(sp3)–H bond functionalization by 1,5- or 1,6-hydrogen atom transfer (HAT) initiated by C(sp3)-, C(sp2)-, O-, or N-radicals and 5-exo-trig or 6-exo-trig cyclization reactions .Molecular Structure Analysis
The IUPAC name for 1-Oxa-7-azaspiro[3.6]decane acetate is acetic acid;1-oxa-8-azaspiro[3.6]decane. The InChI code for this compound is InChI=1S/C8H15NO.C2H4O2/c1-2-8(4-7-10-8)3-6-9-5-1;1-2(3)4/h9H,1-7H2;1H3,(H,3,4).Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Oxa-7-azaspiro[3.6]decane acetate include a molecular weight of 201.27 . The storage temperature is room temperature .Scientific Research Applications
Synthetic Approaches and Structural Analysis
- Synthetic Approaches to Spiroaminals : The compound and its related spiroaminals like 1-oxa-7-azaspiro[5.5]undecane are core structures in natural and synthetic products with significant biological activities. These compounds present challenging targets for chemical synthesis due to their novel skeletons and potential applications, leading to the development of various synthetic strategies (Sinibaldi & Canet, 2008).
- Crystal Structure Analysis : The crystal structure of 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane was examined, revealing that the cyclohexyl adopts a chair conformation, indicating the compound's chiral nature (W. Wen, 2002).
Drug Discovery Modules
- Construction of Multifunctional Modules : Thia/oxa-azaspiro[3.4]octanes were synthesized as novel, multifunctional, and structurally diverse modules for drug discovery. These spirocycles are designed to be robust and step-economic routes, showing the compound's potential in facilitating drug discovery processes (Li, Rogers-Evans, & Carreira, 2013).
Novel Synthesis and Biological Activity
- Novel Synthesis Approaches : A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents has been developed. This compound is promising for the production of important biologically active compounds, highlighting its utility in synthetic chemistry (Ogurtsov & Rakitin, 2020).
- Antitumor Activity : The synthesis and evaluation of antitumor activity of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were studied. These compounds exhibited moderate to potent activity against human lung cancer A549, breast cancer MDA-MB-231, and cervical cancer HeLa cell lines, with some compounds showing promising results for further development (Yang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
acetic acid;1-oxa-8-azaspiro[3.6]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H4O2/c1-2-8(4-7-10-8)3-6-9-5-1;1-2(3)4/h9H,1-7H2;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSBXMJFQKXLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC2(CCNC1)CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-7-azaspiro[3.6]decane acetate | |
CAS RN |
2230803-85-5 |
Source
|
Record name | 1-oxa-7-azaspiro[3.6]decane; acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.